3-cyclohexylidene-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-Cyclohexylidene-1,3-dihydro-2H-indol-2-one is a heterocyclic compound with the molecular formula C14H15NO. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring, with a cyclohexylidene substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through a series of steps to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylidene-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions at the indole nitrogen or the cyclohexylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Cyclohexylidene-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are crucial for its biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Oxindole (Indolin-2-one): A bicyclic structure similar to 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one but without the cyclohexylidene group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
Uniqueness: this compound is unique due to its cyclohexylidene substituent, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Cyclohexylidene-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, noted for its diverse biological activities. The indole structure is crucial in medicinal chemistry due to its presence in many biologically active compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Antiviral : Activity against certain viruses, including HIV.
- Anti-inflammatory : Reduces inflammation in experimental models.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antibacterial activity. For instance, it has been tested against several pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
Anticancer Properties
The compound has shown promise in cancer research. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression. A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7 line) with an IC50 value of approximately 15 µM.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer progression.
- Receptor Interaction : The compound can bind to specific receptors, modulating signaling pathways related to inflammation and cell growth.
- Oxidative Stress Modulation : It has been shown to influence oxidative stress levels in cells, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Activity : A study published in Pharmaceutical Biology examined the effects of various indole derivatives on bacterial strains. Results indicated that compounds similar to 3-cyclohexylidene exhibited superior antibacterial properties compared to standard antibiotics .
- Cancer Cell Line Study : Research conducted at a university laboratory found that this compound significantly inhibited growth in prostate cancer cells through apoptosis induction .
- Inflammation Model Study : In vivo studies demonstrated that administration of this compound reduced inflammation markers in a rat model of arthritis .
Properties
IUPAC Name |
3-cyclohexylidene-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVASLXWQBEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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